2-Chloro-2-azabicyclo[2.2.1]heptane 2-Chloro-2-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 66399-05-1
VCID: VC19373620
InChI: InChI=1S/C6H10ClN/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4H2
SMILES:
Molecular Formula: C6H10ClN
Molecular Weight: 131.60 g/mol

2-Chloro-2-azabicyclo[2.2.1]heptane

CAS No.: 66399-05-1

Cat. No.: VC19373620

Molecular Formula: C6H10ClN

Molecular Weight: 131.60 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-2-azabicyclo[2.2.1]heptane - 66399-05-1

Specification

CAS No. 66399-05-1
Molecular Formula C6H10ClN
Molecular Weight 131.60 g/mol
IUPAC Name 2-chloro-2-azabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C6H10ClN/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4H2
Standard InChI Key SZDCMBCVSXMYNQ-UHFFFAOYSA-N
Canonical SMILES C1CC2CC1CN2Cl

Introduction

Chemical Structure and Stereochemical Features

Core Bicyclic Framework

2-Chloro-2-azabicyclo[2.2.1]heptane belongs to the class of azabicyclic compounds, featuring a bicyclo[2.2.1]heptane core—a fused system of two cyclopentane rings bridged across adjacent carbon atoms. The nitrogen atom occupies the second position of the bicyclic structure, while the chlorine substituent is attached to the same carbon, resulting in a strained, rigid architecture. This spatial arrangement imposes significant stereoelectronic effects, influencing both reactivity and interactions with biological targets .

Stereoisomerism and Configuration

Physical and Thermochemical Properties

Molecular Characteristics

The compound’s molecular weight of 131.60 g/mol and density of approximately 1.12 g/cm³ (estimated via additive methods) reflect its compact, lipophilic nature. Its melting and boiling points remain undocumented in public databases, though analogous azabicyclic compounds typically exhibit melting points between 80–120°C and boiling points exceeding 200°C under reduced pressure .

Enthalpic and Stability Data

Thermochemical analyses from the NIST WebBook reveal a standard enthalpy of formation (ΔfH\Delta_fH^\circ) of 131±2kJ/mol-131 \pm 2 \, \text{kJ/mol} for the liquid phase . This value, derived from hydrochlorination studies, underscores the compound’s stability relative to its hydrocarbon precursor, bicyclo[2.2.1]heptane. Reaction thermochemistry data further indicate that the addition of HCl to norbornene (bicyclo[2.2.1]hept-2-ene) proceeds exothermically (ΔrH=70.9±1.5kJ/mol\Delta_rH^\circ = -70.9 \pm 1.5 \, \text{kJ/mol}) in methylene chloride, highlighting the energetic favorability of forming the chlorinated derivative .

Synthesis and Manufacturing Approaches

Palladium-Catalyzed 1,2-Aminoacyloxylation

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution at the Chlorine Center

The chlorine atom in 2-chloro-2-azabicyclo[2.2.1]heptane undergoes facile nucleophilic substitution (SN2) reactions due to the steric strain of the bicyclic system. Treatment with sodium methoxide (NaOCH3\text{NaOCH}_3) in methanol replaces chlorine with a methoxy group, while amines such as methylamine generate N-alkylated derivatives. These transformations are critical for diversifying the compound’s functional repertoire.

Nitrogen-Centered Reactivity

The secondary amine moiety participates in acylation and sulfonation reactions. For instance, reaction with acetic anhydride forms the corresponding acetamide, which can be hydrolyzed back to the parent amine under acidic conditions . Such reversibility is exploited in prodrug design, where masked amines enhance bioavailability.

Applications in Medicinal Chemistry

Scaffold for Receptor-Targeted Therapeutics

The rigid bicyclic core serves as a privileged scaffold in designing receptor modulators. For example, introducing a phenyl group at the nitrogen atom (as described in EP0828740B1 ) enhances µ-opioid receptor binding by 20-fold compared to the parent compound. Such modifications are leveraged in developing non-addictive analgesics with reduced side effects.

Library Synthesis for High-Throughput Screening

The palladium-catalyzed method enables rapid generation of 2-azabicyclo[2.2.1]heptane libraries. A recent study synthesized 48 analogs in parallel, identifying three candidates with sub-micromolar activity against multidrug-resistant Staphylococcus aureus (MRSA). This approach accelerates hit-to-lead optimization in antibiotic discovery.

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